molecular formula C26H31FN2O3 B3004574 4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 301194-22-9

4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No. B3004574
CAS RN: 301194-22-9
M. Wt: 438.543
InChI Key: SNPHNXJMRUKHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid, also known as 4-CPA, is a novel synthetic compound with a number of potential applications in scientific research. It is a small molecule with a molecular weight of 464.50 g/mol. 4-CPA is a member of the piperazine family and can be synthesized by condensation of 4-cyclohexylphenol and 4-fluorophenylpiperazine. 4-CPA has been studied for its potential applications in a variety of scientific research areas, including biochemical, physiological, and pharmacological research.

Scientific Research Applications

Synthesis and Structural Analysis

  • Flunarizine, a drug similar in structure and pharmacologically related to the compound , has been synthesized using metal-catalyzed amination and Wittig reactions. These methods offer insights into the potential synthesis pathways for related compounds (Shakhmaev, Sunagatullina, & Zorin, 2016).
  • The crystal structure of a compound similar to the one , tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, has been elucidated using X-ray diffraction. This information can be useful for understanding the crystallography of related compounds (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Medicinal Chemistry

  • The antimicrobial activity of several quinolone and naphthyridine derivatives, sharing a structural motif with the compound , has been explored. These studies provide insights into potential antimicrobial applications (Patel & Patel, 2010; Rameshkumar et al., 2003).
  • In a similar context, the synthesis and biological evaluation of new Mannich bases with piperazine structures, related to the compound of interest, have been explored for anticancer properties and carbonic anhydrase inhibition (Tuğrak et al., 2019).

Photostability and Photochemical Behavior

  • The photochemical behavior of ciprofloxacin, a compound structurally related to the one , has been studied in aqueous solutions. This research can provide insights into the photostability and photochemical properties of similar compounds (Mella, Fasani, & Albini, 2001).

Radioligand Development for PET Imaging

  • The development of fluorine-18-labeled serotonin 1A receptor antagonists, structurally related to the compound of interest, highlights its potential application in PET imaging and receptor quantification studies (Lang et al., 1999).

properties

IUPAC Name

4-(4-cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN2O3/c27-22-10-12-23(13-11-22)28-14-16-29(17-15-28)24(26(31)32)18-25(30)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h6-13,19,24H,1-5,14-18H2,(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPHNXJMRUKHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.